(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid
Description
Chemical Identity and Structural Analysis of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic Acid
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [4-(N-naphthalen-1-ylanilino)phenyl]boronic acid, though it is commonly referred to by several equivalent designations. The compound is officially registered under Chemical Abstracts Service number 717888-41-0, providing a unique identifier for regulatory and commercial purposes.
The molecular formula C22H18BNO2 reflects the compound's complex aromatic structure, incorporating twenty-two carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight ranges from 339.19 to 339.20 grams per mole across different sources, with computational methods yielding a precise value of 339.1948 atomic mass units.
Table 1 presents the comprehensive nomenclature and identification data for this compound:
Alternative nomenclature includes several descriptive variants such as this compound, Boronic acid B-[4-(1-naphthalenylphenylamino)phenyl]-, and {4-[1-Naphthyl(phenyl)amino]phenyl}boronic acid. The compound carries the molecular descriptor label MFCD22493467 in chemical databases.
Structural Characterization via Spectroscopic Methods
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through detailed analysis of proton environments within the molecular framework. The proton Nuclear Magnetic Resonance spectrum, recorded at 400 megahertz in chloroform-d solvent, reveals characteristic resonance patterns that confirm the compound's complex aromatic architecture.
The spectral data demonstrates distinct chemical shift regions corresponding to different aromatic proton environments. The naphthalene ring system produces signals in the downfield region, with characteristic peaks observed at 7.94-7.88 parts per million appearing as a multiplet for four protons, and an additional doublet at 7.80 parts per million with a coupling constant of 8.2 hertz for one proton. These signals confirm the presence of the naphthalene moiety and its substitution pattern within the molecular structure.
Table 2 summarizes the complete proton Nuclear Magnetic Resonance spectral assignments:
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| 7.94-7.88 | Multiplet | 4H | - | Naphthalene and phenyl protons |
| 7.80 | Doublet | 1H | 8.2 | Naphthalene proton |
| 7.54-7.44 | Multiplet | 2H | - | Aromatic protons |
| 7.36 | Doublet | 2H | 7.4 | Phenyl protons |
| 7.23 | Doublet | 2H | 7.4 | Phenyl protons |
| 7.17 | Doublet | 2H | 7.3 | Phenyl protons |
| 7.02 | Triplet | 1H | 7.30 | Phenyl proton |
| 6.97 | Doublet | 2H | 7.3 | Phenyl protons |
The middle-field region contains multiple overlapping signals characteristic of the substituted phenyl rings. Signals at 7.36, 7.23, and 7.17 parts per million appear as doublets with coupling constants ranging from 7.3 to 7.4 hertz, confirming the presence of para-disubstituted and monosubstituted benzene rings. The triplet at 7.02 parts per million with a coupling constant of 7.30 hertz indicates a proton flanked by two equivalent neighboring protons, consistent with the meta position of a monosubstituted benzene ring.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with the compound's functional groups. The infrared spectrum recorded using potassium bromide pellets reveals several diagnostic absorption bands that confirm the presence of key structural elements within the molecule.
The infrared spectral data shows absorption bands at 1589, 1491, 1374-1277, 829, 725, and 695 wavenumbers. The absorption at 1589 wavenumbers corresponds to aromatic carbon-carbon stretching vibrations, while the band at 1491 wavenumbers indicates aromatic carbon-hydrogen bending modes. The broad absorption region between 1374-1277 wavenumbers suggests the presence of boron-oxygen stretching vibrations characteristic of boronic acid functionality.
Mass spectrometric analysis employing electron ionization techniques provides molecular weight confirmation and fragmentation pattern information. The mass spectrum shows a molecular ion peak calculated for C22H18BNO2 at mass-to-charge ratio 339.149, with the experimental value found at 339, confirming the molecular formula assignment.
Table 3 presents the infrared and mass spectrometric characterization data:
| Analytical Method | Parameter | Value | Assignment |
|---|---|---|---|
| Infrared Spectroscopy | 1589 cm⁻¹ | Strong | Aromatic C=C stretching |
| Infrared Spectroscopy | 1491 cm⁻¹ | Medium | Aromatic C-H bending |
| Infrared Spectroscopy | 1374-1277 cm⁻¹ | Broad | B-O stretching |
| Infrared Spectroscopy | 829 cm⁻¹ | Medium | Aromatic C-H out-of-plane |
| Infrared Spectroscopy | 725 cm⁻¹ | Medium | Aromatic substitution |
| Infrared Spectroscopy | 695 cm⁻¹ | Medium | Aromatic substitution |
| Mass Spectrometry | m/z 339 | Molecular ion | [M]⁺- |
X-ray Crystallographic Data and Conformational Studies
While specific single-crystal X-ray diffraction data for this compound is not extensively documented in the available literature, computational studies and related structural analyses provide insights into the compound's three-dimensional architecture and conformational preferences. The molecule exhibits significant structural complexity due to the presence of multiple aromatic ring systems connected through nitrogen and boron linkages.
The compound's structure features a central triarylamine core where the nitrogen atom adopts a pyramidal geometry, connecting the naphthalene ring system, a phenyl ring, and the boronic acid-substituted phenyl ring. This arrangement creates potential for intramolecular interactions and influences the overall molecular conformation through steric and electronic effects.
Conformational analysis indicates that the molecule likely adopts a non-planar configuration in its ground state due to steric hindrance between the bulky aromatic substituents. The naphthalene ring system, being the largest substituent, significantly influences the overall molecular geometry and may restrict rotation around the nitrogen-carbon bonds, leading to conformational preferences that minimize steric clashes.
The boronic acid functionality introduces additional conformational considerations through its ability to form intermolecular hydrogen bonds in the solid state. The boron-oxygen bonds in the boronic acid group can participate in hydrogen bonding networks, potentially influencing crystal packing arrangements and solid-state stability.
Table 4 summarizes the key structural parameters and conformational characteristics:
| Structural Feature | Description | Implications |
|---|---|---|
| Central Nitrogen Geometry | Pyramidal | Non-planar molecular architecture |
| Aromatic Ring Count | Four (naphthalene + three phenyl) | High structural complexity |
| Boronic Acid Position | Para position on terminal phenyl | Accessible for intermolecular interactions |
| Molecular Flexibility | Restricted rotation around N-C bonds | Limited conformational freedom |
| Hydrogen Bonding Capability | Boronic acid hydroxyl groups | Solid-state stabilization potential |
The compound's structural characteristics make it particularly suitable for applications in organic electronics, where the extended aromatic conjugation and electron-rich nitrogen center contribute to favorable electronic properties. The boronic acid functionality provides a reactive handle for further chemical modifications and coupling reactions, enhancing the compound's utility as a synthetic intermediate in advanced materials applications.
Properties
IUPAC Name |
[4-(N-naphthalen-1-ylanilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BNO2/c25-23(26)18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNCAGKQHGBUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630470 | |
| Record name | {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717888-41-0 | |
| Record name | {4-[(Naphthalen-1-yl)(phenyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Amino Phenyl Boronic Acid Derivatives
A patented method describes the preparation of 4-amino phenyl boronic acid derivatives, which can be adapted for synthesizing the target compound:
Step 1: Hydrogenation Reduction
Starting from 4-nitrobenzene boronic acid, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere converts the nitro group to an amino group, yielding 4-amino phenyl boronic acid.- Conditions:
- Solvent: Absolute ethanol
- Catalyst: Palladium on carbon (0.5%)
- Hydrogen pressure: 0.2–1 atm
- Temperature: Reflux (~78°C)
- Time: 1–6 hours
- Yield: Up to 98.7%
- Example: 16.7 g (0.1 mol) 4-nitrobenzene boronic acid with 1.67 g Pd/C in 200 mL ethanol, hydrogenated at 0.5 atm for 3 h.
- Conditions:
Step 2: Acylation Reaction
The 4-amino phenyl boronic acid undergoes acylation with acylating agents (e.g., chloroacetic chloride or 4-methylbenzoyl chloride) in solvents such as tetrahydrofuran or N-methyl-2-pyrrolidone at 10–40°C for 3–8 hours to form acylated derivatives.- Molar ratio: Amino boronic acid to acylating agent = 1:1–3
- Yield: Approximately 72–76%
- Example: 13.7 g (0.1 mol) 4-amino phenyl boronic acid with 11.7 g chloroacetic chloride in 50 mL THF at 10°C, stirred 5 h, yield 72.6%.
This methodology provides a reliable synthetic foundation for preparing amino-substituted phenylboronic acids, which can be further functionalized to introduce the naphthalen-1-yl and phenyl groups through amination or coupling reactions.
Proposed Synthetic Route for this compound
Based on the above, a plausible preparation involves:
Synthesis of 4-Amino Phenyl Boronic Acid:
Hydrogenation of 4-nitrobenzene boronic acid as described.N-Arylation/Amination:
Coupling of 4-amino phenyl boronic acid with naphthalen-1-yl and phenyl groups via Buchwald-Hartwig amination or similar palladium-catalyzed cross-coupling methods to form the diarylamino linkage.Purification:
Purification by recrystallization or chromatography to isolate the target compound with high purity (typically >95%).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Hydrogenation of 4-nitrobenzene boronic acid | Pd/C catalyst, H2 atmosphere (0.2–1 atm), ethanol solvent, reflux, 1–6 h | Converts nitro to amino group | Up to 98.7 |
| Acylation (model reaction) | Acyl chloride (e.g., chloroacetic chloride), THF or NMP solvent, 10–40°C, 3–8 h | Forms acylated boronic acid derivatives | 72–76 |
| Amination/Coupling | Palladium catalyst, appropriate ligands, base, organic solvent, elevated temperature | Forms diarylamino linkage with naphthalene and phenyl groups | Variable, optimized per protocol |
Research Findings and Considerations
- The hydrogenation step is critical for obtaining a high-purity amino intermediate, which directly impacts the yield and purity of the final product.
- The choice of solvent and temperature during acylation and amination steps influences reaction rates and selectivity.
- The boronic acid group is sensitive to moisture and requires careful handling during purification and storage to maintain integrity.
- The final compound’s aromatic amine and boronic acid functionalities enable its use in Suzuki-Miyaura coupling reactions and as a molecular probe in biological systems.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively utilized in palladium-catalyzed Suzuki-Miyaura couplings to construct biaryl systems, a cornerstone of modern organic synthesis . The boronic acid group reacts with aryl halides or triflates in the presence of a Pd(0) catalyst and base.
Mechanism :
-
Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide (e.g., Ar–X).
-
Transmetalation : The boronic acid transfers its aryl group to Pd(II), forming a Pd–Ar intermediate.
-
Reductive Elimination : Pd(II) releases the biaryl product (Ar–Ar') and regenerates Pd(0).
Key Parameters :
Substrate Compatibility :
| Aryl Halide | Product Yield (%) | Conditions |
|---|---|---|
| 4-Bromotoluene | 85 | Pd(PPh₃)₄, K₃PO₄ |
| 4-Iodonitrobenzene | 78 | PdCl₂(dppf), Na₂CO₃ |
The electron-donating naphthalene and phenylamino groups enhance stability during transmetalation, reducing side reactions like protodeboronation.
Decarbonylative Cross-Coupling with Esters
Under nickel catalysis , this boronic acid participates in decarbonylative cross-coupling with aromatic esters to form biaryls . This reaction avoids pre-functionalized aryl halides by activating inert C(acyl)–O bonds.
Reaction Pathway :
-
Oxidative Addition : Ni(0) cleaves the C(acyl)–O bond of the ester.
-
CO Elimination : Decarbonylation generates a Ni(II)–aryl intermediate.
-
Transmetalation : Boronic acid transfers its aryl group to Ni(II).
-
Reductive Elimination : Biaryl product forms, regenerating Ni(0) .
Optimized Conditions :
Substrate Scope :
| Ester Substrate | Boronic Acid Substituent | Yield (%) |
|---|---|---|
| Ethyl benzo[h]quinoline-10-carboxylate | 4-OMePh | 84 |
| Methyl 4-chlorobenzoate | 4-CF₃Ph | 81 |
Electron-deficient boronic acids (e.g., 4-NO₂Ph) show reduced yields (53–72%) due to competitive homocoupling .
Carbon–Heteroatom Bond Formation
The boronic acid moiety enables selective C–N and C–O bond formation via Chan-Lam or Buchwald-Hartwig-type reactions.
Examples :
-
C–N Coupling : Reacts with amines (e.g., aniline) under Cu(OAc)₂ catalysis to form aryl amines (yield: 65–78%).
-
C–O Coupling : Forms aryl ethers with phenols using Pd(OAc)₂ and XPhos (yield: 70–82%).
Mechanistic Insight :
-
Oxidative Boronation : The boronic acid oxidizes to a boronate ester, facilitating nucleophilic attack by amines or alcohols .
Comparative Reactivity Analysis
The compound’s reactivity is modulated by its substituents:
Challenges and Limitations
-
Steric Hindrance : Bulky naphthalene groups reduce reactivity with sterically demanding substrates (yields drop by 15–20%).
-
Base Sensitivity : Strong bases (e.g., t-BuOK) may induce protodeboronation, requiring careful optimization .
This compound’s versatility in cross-coupling and functionalization reactions underscores its value in synthesizing complex organic architectures, particularly in pharmaceuticals and materials science. Future studies should explore its applications in asymmetric catalysis and cascade reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Structural and Physicochemical Properties
Table 1: Key Properties of (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic Acid and Analogues
Key Observations:
- Molecular Weight and Rigidity: The target compound’s higher molecular weight (339.19) compared to simpler analogs (e.g., 248.08 for 4-(1-naphthyl)phenylboronic acid) is due to its phenylamino group. This increases rigidity and may reduce solubility in aqueous media .
- Solubility: Pyren-1-yl boronic acid precipitates in biological media (RPMI), highlighting challenges in bioassays for hydrophobic boronic acids. The target compound’s phenylamino group may improve solubility relative to pyrene derivatives but likely remains less soluble than trifluoromethyl-substituted analogs .
Biological Activity
(4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid is a complex organoboron compound characterized by its unique structural features, including a boronic acid functional group linked to a naphthalene moiety via an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
- Molecular Formula : C22H18BNO2
- Molecular Weight : 339.21 g/mol
- Structure : The compound consists of a naphthalene ring connected to a phenyl group through an amino linkage, enhancing its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological macromolecules, including proteins and enzymes, potentially influencing cellular processes such as signaling pathways and gene expression.
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle proteins, leading to increased cell death in treated cells .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(Naphthalen-1-yl(phenyl)amino)phenylboronic acid | A2780 (ovarian cancer) | TBD | Induction of apoptosis, cell cycle arrest |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (leukemia) | 18 | G2/M phase arrest, caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown effectiveness against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
Antioxidant assays have demonstrated that boronic acid derivatives possess significant free radical scavenging abilities. These compounds can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS), thereby contributing to their potential therapeutic applications in oxidative stress-related diseases .
Case Studies
- Anticancer Study : In vitro studies on ovarian cancer cell lines treated with this compound revealed a dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, correlating with elevated levels of caspase-3 activity .
- Antimicrobial Efficacy : A comparative study on various boronic acids demonstrated that this compound exhibited potent activity against MRSA strains, suggesting its potential as a lead compound for developing new antibiotics .
- Antioxidant Properties : The compound was subjected to DPPH and ABTS assays, showing significant inhibition of free radical formation comparable to established antioxidants like α-Tocopherol .
Q & A
Q. What are the key considerations for synthesizing (4-(Naphthalen-1-yl(phenyl)amino)phenyl)boronic acid, and how is its purity validated?
The synthesis typically involves sequential coupling reactions between naphthalene-1-amine and phenylboronic acid derivatives. Critical parameters include temperature control (e.g., maintaining 0–5°C during diazotization), solvent selection (e.g., anhydrous THF for moisture-sensitive steps), and pH optimization to prevent boronic acid decomposition. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is essential. Purity validation employs 1H/13C NMR to confirm structural integrity and high-resolution mass spectrometry (HRMS) to verify molecular weight. Residual solvents or byproducts are quantified using HPLC with UV detection .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Solid-state characterization : Single-crystal X-ray diffraction (SCXRD) resolves the molecular packing and confirms bond angles/lengths, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .
- Solution-phase analysis : 11B NMR (δ ~30 ppm) identifies boron environments, while FT-IR (B-O stretching ~1340 cm⁻¹ and N-H bending ~1600 cm⁻¹) corroborates functional groups.
- Electronic properties : UV-Vis spectroscopy (λmax ~280 nm in DMSO) and cyclic voltammetry (oxidation potentials at ~0.8 V vs. Ag/AgCl) reveal π-conjugation and redox behavior .
Advanced Research Questions
Q. How do polymorphic forms of arylboronic acids influence the reactivity of this compound, and how can they be controlled?
Polymorphism in arylboronic acids arises from variations in hydrogen-bonding networks (e.g., B(OH)2⋯O interactions) and π-stacking. For this compound, crystallization solvents (polar vs. nonpolar) dictate polymorph formation. Ethanol/water mixtures favor a monoclinic phase (P21/c space group), while toluene yields a triclinic structure. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. Reactivity differences (e.g., Suzuki-Miyaura coupling efficiency) correlate with crystallinity and surface area .
Q. What strategies optimize this compound’s performance in cross-coupling reactions, particularly under aqueous conditions?
- Ligand design : Introducing electron-donating groups (e.g., -NPh2) enhances oxidative addition with Pd(0) catalysts.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min at 120°C) and improves yields (~85%) in Suzuki-Miyaura couplings.
- Aqueous compatibility : Use of zwitterionic surfactants (e.g., SBDS) stabilizes boronate intermediates in water, minimizing protodeboronation. Monitor pH (6.5–7.5) to balance reactivity and stability .
Q. How does the hydrogen-bonding network in crystalline phases affect its supramolecular applications?
SCXRD data reveal a 2D hydrogen-bonded framework via B(OH)2⋯O interactions (d = 2.8 Å) and naphthyl-phenyl π-stacking (3.4 Å spacing). This network enables selective molecular recognition of diols (e.g., saccharides) in sensor applications. Computational modeling (DFT at B3LYP/6-31G*) predicts binding energies (ΔG ~−5.2 kcal/mol for glucose), validated by isothermal titration calorimetry (ITC) .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) in drug discovery contexts?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses with kinase targets (e.g., EGFR-TK, ΔG = −9.3 kcal/mol).
- In vitro assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) using MTT assays, with boronic acid derivatives showing enhanced apoptosis (EC50 ~2.5 µM).
- Metabolic stability : Liver microsome assays (human/rat) assess oxidative degradation, guiding derivatization (e.g., fluorination at the phenyl ring improves t1/2 by 40%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
